3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime
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Overview
Description
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime is a chemical compound with the molecular formula C13H10N2O3S and a molecular weight of 274.3 g/mol . This compound is characterized by the presence of a nitro group, a phenylsulfanyl group, and an oxime functional group attached to a benzene ring. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime typically involves the following steps:
Phenylsulfanyl Substitution: The substitution of a hydrogen atom on the benzene ring with a phenylsulfanyl group.
Formation of Carbaldehyde:
Oxime Formation: The reaction of the aldehyde group with hydroxylamine to form the oxime.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-Amino-4-(phenylsulfanyl)benzenecarbaldehyde oxime .
Scientific Research Applications
3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde oxime: Lacks the phenylsulfanyl group.
4-(Phenylsulfanyl)benzaldehyde oxime: Lacks the nitro group.
3-Nitro-4-(methylsulfanyl)benzenecarbaldehyde oxime: Contains a methylsulfanyl group instead of a phenylsulfanyl group.
Properties
IUPAC Name |
(NE)-N-[(3-nitro-4-phenylsulfanylphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-14-9-10-6-7-13(12(8-10)15(17)18)19-11-4-2-1-3-5-11/h1-9,16H/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLYEIXJMLYLPA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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